hrdC protein - 146150-95-0

hrdC protein

Catalog Number: EVT-1519930
CAS Number: 146150-95-0
Molecular Formula: C5H5N3OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HrdC is primarily derived from Escherichia coli, a model organism widely used in molecular biology. It belongs to the RecQ helicase family, which is known for its involvement in maintaining genomic stability through DNA repair and replication processes. The classification of hrdC within this family highlights its evolutionary conservation and functional importance across various species.

Synthesis Analysis

Methods and Technical Details

The synthesis of hrdC protein typically involves recombinant DNA technology. The gene encoding the hrdC protein is cloned into an expression vector, which is then transformed into a suitable host, often E. coli. Following transformation, the host cells are cultured under conditions that promote protein expression.

  1. Cloning: The hrdC gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into E. coli cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is achieved using IPTG (Isopropyl β-D-1-thiogalactopyranoside) or similar agents.
  4. Purification: The expressed protein is purified using affinity chromatography, often employing tags such as histidine for efficient isolation.

The purification process may include steps like dialysis and gel filtration to ensure high purity and functionality of the hrdC protein.

Molecular Structure Analysis

Structure and Data

The hrdC protein features a distinct structural domain known as the helicase and RNA-binding domain, which plays a critical role in its interaction with nucleic acids. Structural studies have revealed that this domain adopts a specific conformation that facilitates binding to single-stranded DNA.

  • X-ray Crystallography: High-resolution structures obtained through X-ray crystallography provide insights into the arrangement of amino acids within the protein.
  • Nuclear Magnetic Resonance Spectroscopy: This technique helps in understanding the dynamic aspects of the protein's structure in solution.

Data from these studies indicate that the hrdC protein contains conserved motifs characteristic of helicases, which are essential for its catalytic activity.

Chemical Reactions Analysis

Reactions and Technical Details

HrdC participates in several biochemical reactions associated with DNA metabolism:

  1. ATP Hydrolysis: HrdC utilizes ATP to facilitate the unwinding of DNA strands, a process essential for replication and repair.
  2. DNA Binding: The protein exhibits affinity for single-stranded DNA, which is crucial during the unwinding process.
  3. Protein Interactions: HrdC interacts with various partner proteins, influencing its activity and stability.

Kinetic studies reveal that the rate of ATP hydrolysis correlates with its ability to translocate along DNA, highlighting the interdependence between these processes.

Mechanism of Action

Process and Data

The mechanism by which hrdC operates involves several steps:

  1. Binding to DNA: HrdC binds to single-stranded DNA through its helicase domain.
  2. ATP Binding and Hydrolysis: Upon binding ATP, conformational changes occur that allow the protein to translocate along the DNA strand.
  3. DNA Unwinding: The energy from ATP hydrolysis drives the unwinding of double-stranded DNA, facilitating access for other proteins involved in replication or repair.

Experimental data indicate that mutations within key residues of hrdC can significantly impact its helicase activity, underscoring the precision required for its function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HrdC exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically falls within a neutral pH range.
  • Solubility: Generally soluble in aqueous buffers at physiological pH, enhancing its usability in various assays.

Analytical techniques such as circular dichroism spectroscopy are employed to assess the secondary structure content, confirming that hrdC predominantly consists of alpha-helices and beta-sheets.

Applications

Scientific Uses

The hrdC protein has several applications in scientific research:

  1. Genomic Stability Studies: Its role in DNA repair makes it a target for studies aimed at understanding cancer biology.
  2. Biotechnological Applications: HrdC can be utilized in genetic engineering protocols where precise DNA manipulation is required.
  3. Drug Development: Understanding its mechanism may aid in developing inhibitors that target helicases as potential therapeutic agents against diseases associated with genomic instability.
Structural Characterization of HRDC Domains

Primary Sequence Analysis of HRDC Across RecQ Helicases

The Helicase and RNaseD C-terminal (HRDC) domain is a conserved feature in RecQ helicases, though its sequence divergence underlies functional specialization. Primary sequence alignment reveals a core of ~100 amino acids with moderate conservation (15–30% identity) across species. Key conserved residues cluster in hydrophobic cores and structural motifs: (1) Helix-stabilizing residues (e.g., Leu, Ile, Val) dominate the hydrophobic core; (2) Charged surface residues (e.g., Glu, Lys) exhibit lineage-specific variation; and (3) Loop regions display the highest variability, particularly in eukaryotic homologs. For example, human BLM (residues 1210–1294) and E. coli RecQ (EcRecQ) share only 19% identity, yet both retain five α-helical segments. Disease-linked mutations (e.g., BLM Lys1270) often map to conserved surface residues, implicating them in DNA/protein interactions [1] [5] [10].

Table 1: Conserved Sequence Motifs in HRDC Domains

Organism/ProteinConserved ResiduesFunctionVariability Region
H. sapiens BLML1218, V1245, K1270Hydrophobic core, DNA binding310-helical loop (1226–1235)
E. coli RecQY555, F569, K526ssDNA binding, stabilityC-terminal tail (560–574)
D. radiodurans RecQE773, K777, D782 (HRDC3)Electrostatic surface modulationLoop between α1-α2
S. cerevisiae Sgs1Q862, F879, R890Protein-protein interactionsN-terminal extension

High-Resolution Structural Determination Techniques

NMR Spectroscopy for Solution Structures [2] [6]

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining HRDC solution structures and dynamics. Key advances include:

  • Residual Dipolar Couplings (RDCs): Used in the RDC-PANDA algorithm to compute backbone dihedral angles (ϕ/ψ) with <1.5 Å resolution. For BLM HRDC, RDCs constrained five α-helices and a hydrophobic 310-helical loop [1] [6].
  • Chemical Shift Perturbation (CSP): Maps DNA-binding interfaces. BLM HRDC binds ssDNA via the N-terminus of helix α2 (Kd ~100 μM), identified through CSP upon titration with oligonucleotides [1].
  • Amide Hydrogen/Deuterium Exchange: Reveals stability metrics. The HRDC domain of Deinococcus radiodurans RecQ (DrRecQ) showed reduced exchange in helices α3–α5, indicating a rigid core [5].

X-Ray Crystallography of HRDC Domains [9]

X-ray crystallography provides atomic-resolution snapshots of HRDC conformations and complexes:

  • Crystal Structures: EcRecQ HRDC (1.6 Å resolution, PDB: 1OYW) revealed a compact α-helical bundle with a basic ssDNA-binding groove [9]. DrRecQ HRDC3 (1.1 Å resolution) uncovered an acidic patch and phosphate-binding site, explaining its role in DNA structure recognition [5].
  • Crystallization Challenges: Flexible loops (e.g., BLM’s 310-helical loop) often impede crystallization, necessitating truncation or fusion strategies [1].

Table 2: Structural Techniques Applied to HRDC Domains

TechniqueResolution/PrecisionKey HRDC InsightsExample Study System
NMR (RDC-PANDA)<1.5 Å backbone RMSDDihedral angles, dynamics, DNA-binding residuesBLM HRDC [6]
X-ray crystallography1.1–2.8 ÅElectrostatic surfaces, ligand complexesEcRecQ HRDC [9]
Cryo-EM*~3–4 ÅFull-length RecQ helicase conformationsBLM helicase-core [10]

*Limited direct HRDC data due to domain flexibility

Comparative Structural Analysis

Conserved α-Helical Bundle Architecture [1] [5]

All HRDC domains adopt a globular fold of five α-helices (α1–α5) arranged in an anti-parallel bundle. Structural conservation includes:

  • Core Topology: Helices α1, α3, and α5 form a hydrophobic core stabilized by van der Waals interactions (e.g., BLM Leu1218, EcRecQ Phe569).
  • Helix Length: α4 is the longest helix (12–15 residues) and anchors terminal extensions.
  • Thermal Stability: DrRecQ HRDC3 melts at 68°C, attributed to its dense hydrophobic packing [5]. Deviations occur in helical geometry; e.g., BLM harbors a 310-helical insertion between α1 and α2, absent in EcRecQ [1].

Unique Electrostatic Surface Properties [1] [4] [5]

Electrostatic surfaces dictate HRDC functional divergence:

  • Acidic Surfaces: Human BLM HRDC has an extended acidic region (Glu1240, Asp1263) proposed to mediate protein-DNA bridging. DrRecQ HRDC3 binds phosphate ions via Arg774 and Lys777, confirming its positive-potential niche [5].
  • Hydrophobic Patches: EcRecQ HRDC uses Tyr555 for ssDNA stacking, while Sgs1 HRDC employs Phe879 for protein interactions [4] [9].
  • Disease Implications: BLM mutations (e.g., K1270A) disrupt DNA binding, linking surface electrostatics to genome stability [1].

Table 3: Electrostatic Surface Properties of HRDC Domains

HRDC DomainSurface PropertiesFunctional RoleBiological Consequence
BLM (Human)Acidic (pI ~4.5); Glu/Asp-richProtein-DNA scaffoldingLoss of dHJ dissolution in K1270A
EcRecQHydrophobic; Tyr555 patchssDNA bindingReduced DNA affinity in Y555A
DrRecQ HRDC3Bipolar; Acidic loop + basic grooveDNA structure recognitionAltered duplex unwinding kinetics
Sgs1 (Yeast)Neutral; Charged residue clustersProtein recruitmentDefective recombination repair

Role of Non-Conserved Loops and Terminal Extensions [1] [5] [9]

Variable regions fine-tune HRDC function:

  • Loops: BLM’s 310-helical loop (residues 1226–1235) is critical for ssDNA binding. Deletion reduces DNA affinity by >50%. In DrRecQ, an acidic loop (Glu773-Asp782) mediates auto-inhibitory contacts with the RecQ core [5] [9].
  • N/C-Terminal Extensions: BLM has a 15-residue N-extension that enhances solubility. EcRecQ lacks this and shows weaker ssDNA binding (Kd >200 μM vs. BLM’s ~100 μM). Deletion of EcRecQ’s C-terminus (residues 523–574) increases ATPase activity 3-fold by relieving auto-inhibition [9].
  • Evolutionary Adaptation: Eukaryotic HRDC domains (e.g., BLM, Sgs1) evolved longer loops to support complex regulatory networks, while bacterial versions (EcRecQ, DrRecQ) retain minimalistic loops for direct DNA contact [1] [4].

Properties

CAS Number

146150-95-0

Product Name

hrdC protein

Molecular Formula

C5H5N3OS

Synonyms

hrdC protein

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